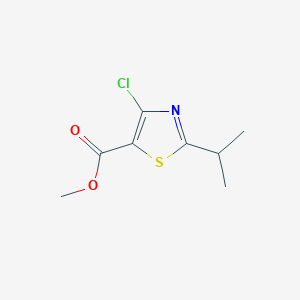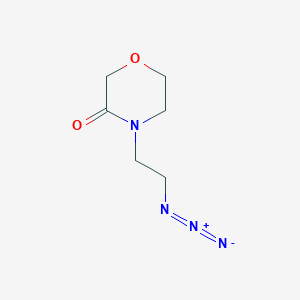
3-Cloro-2-fluorobenzohidrazida
Descripción general
Descripción
3-Chloro-2-fluorobenzohydrazide is an organic compound with the molecular formula C7H6ClFN2O It is a derivative of benzohydrazide, where the benzene ring is substituted with chlorine and fluorine atoms at the 3 and 2 positions, respectively
Aplicaciones Científicas De Investigación
3-Chloro-2-fluorobenzohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluorobenzohydrazide typically involves the reaction of 3-chloro-2-fluorobenzoic acid with hydrazine hydrate. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
3-Chloro-2-fluorobenzoic acid+Hydrazine hydrate→3-Chloro-2-fluorobenzohydrazide+Water
Industrial Production Methods
Industrial production methods for 3-Chloro-2-fluorobenzohydrazide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-fluorobenzohydrazide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced to form different derivatives.
Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the chlorine or fluorine atoms.
Oxidation Reactions: Oxidized derivatives of the hydrazide group.
Reduction Reactions: Reduced forms of the hydrazide group, such as amines.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-fluorobenzohydrazide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-fluorobenzoic acid: The precursor to 3-Chloro-2-fluorobenzohydrazide.
2-Chloro-3-fluorobenzohydrazide: A positional isomer with the chlorine and fluorine atoms at different positions on the benzene ring.
3-Chloro-4-fluorobenzohydrazide: Another positional isomer with the fluorine atom at the 4 position.
Uniqueness
3-Chloro-2-fluorobenzohydrazide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
3-chloro-2-fluorobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2O/c8-5-3-1-2-4(6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRGDYCUESHTPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B1380195.png)


![2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B1380198.png)





![[1,3]Thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B1380210.png)
